![molecular formula C25H20N4O2 B2365798 1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900284-61-9](/img/structure/B2365798.png)
1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and has demonstrated various biological activities .
Aplicaciones Científicas De Investigación
Anticancer Potential
This compound exhibits promising anticancer properties due to its unique structure. Researchers have investigated its effects on various cancer cell lines, including cervical carcinoma (HL-60), leukemia (HeLaS3 and T-lymphoblastic leukemia), and promyelocytic leukemia. Notably, it demonstrated cytotoxicity in HepG2 cells and THP-1, with an IC50 of 0.175 μM and 1.565 μM, respectively .
Antiviral Activity
The compound has been evaluated for antiviral potential against the Dengue virus and hepatitis C virus. Its mechanism of action and interactions with viral proteins warrant further investigation. Understanding its antiviral properties could lead to novel therapeutic strategies .
Indole Derivatives and Biological Significance
Given its indole-based structure, this compound belongs to a class of molecules with diverse biological activities. Indole derivatives have been associated with antibacterial, antitumor, anti-inflammatory, and antioxidant effects. Researchers should explore its specific interactions with cellular targets to uncover additional pharmacological applications .
Pyrimidine-Derived Compounds
The compound’s pyrimidine core suggests potential interactions with cellular nucleic acids. Researchers have synthesized related pyrimidine derivatives with cytostatic activities. For instance, 5-chloroethyl-2,6-dichloropyrimidine exhibited cytostatic effects on the HCT-116 cancer cell line by inducing cell cycle arrest at the G2/M phase through DNA damage .
Imidazole Containing Compounds
Considering its structural features, this compound may also belong to the imidazole family. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. Investigating its interactions with specific cellular pathways could reveal novel therapeutic applications .
Mecanismo De Acción
Target of Action
Similar compounds have been designed asacetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a common target for drugs used to treat Alzheimer’s disease .
Mode of Action
It is likely that it interacts with its target, ache, by binding to the active site of the enzyme and inhibiting its activity . This prevents the breakdown of acetylcholine, increasing its concentration and enhancing cholinergic transmission.
Biochemical Pathways
The compound likely affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which plays a crucial role in memory and cognition .
Pharmacokinetics
Similar compounds are typically designed to be well-absorbed and to cross the blood-brain barrier, given their target within the central nervous system .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can potentially improve cognitive function, making such compounds of interest in the treatment of Alzheimer’s disease .
Propiedades
IUPAC Name |
6-benzyl-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-17-10-12-19(13-11-17)26-24(30)21-15-20-23(29(21)16-18-7-3-2-4-8-18)27-22-9-5-6-14-28(22)25(20)31/h2-15H,16H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKJXKXQNMRJAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)
![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)
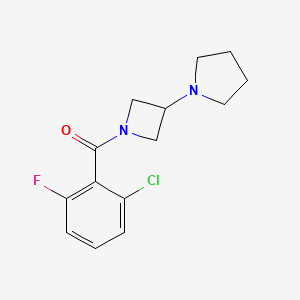

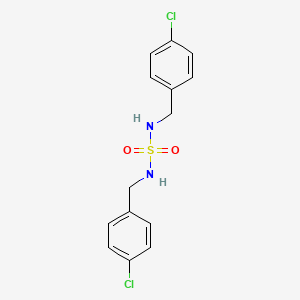
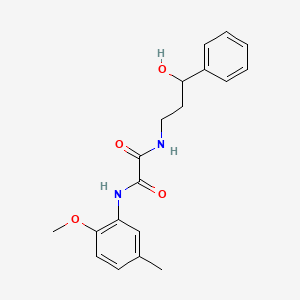
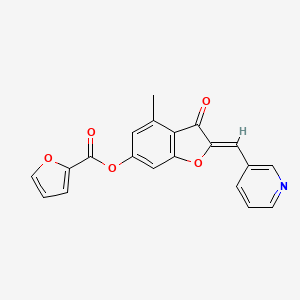

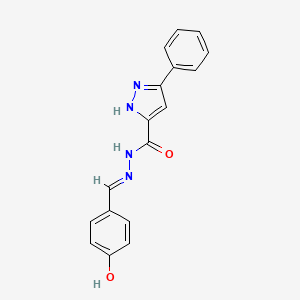
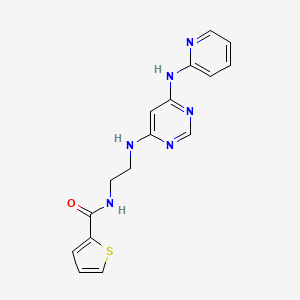
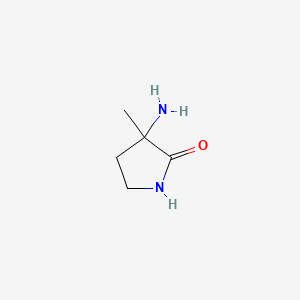
![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)
